molecular formula C17H33CaN4O7+3 B1148332 Calteridol CAS No. 132722-73-7

Calteridol

Cat. No.: B1148332
CAS No.: 132722-73-7
M. Wt: 445.5 g/mol
InChI Key: QTDIPNAZPWHKMZ-UHFFFAOYSA-P
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Preparation Methods

The preparation of Calteridol involves several steps:

Chemical Reactions Analysis

Calteridol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

    Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.

    Substitution: this compound can undergo substitution reactions, especially in the presence of nucleophiles.

Common reagents used in these reactions include organic acids, calcium ions, and decomplexing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Calteridol exerts its effects through its paramagnetic properties. When placed in a magnetic field, it develops a magnetic moment, which enhances the relaxation rates of water protons in its vicinity. This property is particularly useful in MRI, where it helps to improve the contrast and clarity of the images .

Comparison with Similar Compounds

Calteridol is unique due to its strong antifungal and antibacterial properties, as well as its effectiveness as a contrast agent in MRI. Similar compounds include:

This compound stands out due to its high stability and reduced risk of nephrogenic systemic fibrosis compared to linear gadolinium-based agents .

Properties

CAS No.

132722-73-7

Molecular Formula

C17H33CaN4O7+3

Molecular Weight

445.5 g/mol

IUPAC Name

calcium;2-[4,7-bis(carboxylatomethyl)-10-(2-oxidopropyl)-1,4,7,10-tetrazoniacyclododec-1-yl]acetate;hydron

InChI

InChI=1S/C17H31N4O7.Ca/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q-1;+2/p+2

InChI Key

QTDIPNAZPWHKMZ-UHFFFAOYSA-P

Canonical SMILES

[H+].CC(C[NH+]1CC[NH+](CC[NH+](CC[NH+](CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ca+2]

Synonyms

Calteridol

Origin of Product

United States

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